4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS: 850909-59-0) is a synthetic small molecule with a molecular formula of C₂₄H₂₃N₃O₄S₂ and a molecular weight of 481.6 g/mol. Its structure features a benzothiazole ring system fused with a dihydro moiety, a sulfamoyl group substituted with benzyl and methyl groups, and a methoxybenzamide fragment. Key calculated properties include a high XLogP3 value (4.2), indicating significant lipophilicity, and a topological polar surface area (TPSA) of 113 Ų, suggesting moderate solubility . The compound’s stereochemistry (Z-configuration at the benzothiazole-imine bond) and hydrogen-bonding capacity (6 acceptors, 2 donors) are critical for its molecular interactions .
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-26(16-17-7-5-4-6-8-17)33(29,30)20-12-9-18(10-13-20)23(28)25-24-27(2)21-14-11-19(31-3)15-22(21)32-24/h4-15H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLKCNZZCOFFPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting with the preparation of the benzothiazole moiety. This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone. The resulting benzothiazole intermediate is then subjected to further functionalization to introduce the methoxy and methyl groups.
The next step involves the sulfonamide formation, which can be carried out by reacting the benzylamine derivative with methylsulfonyl chloride under basic conditions. Finally, the benzamide linkage is formed by coupling the sulfonamide intermediate with the benzothiazole derivative using standard amide coupling reagents such as EDCI or HATU in the presence of a base like DIPEA.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups attached to the benzothiazole ring.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfide or thiol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOMe).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a carboxylic acid derivative, while reduction of the sulfonamide could produce a thiol derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: It may have potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: The compound could be used in the development of new polymers or as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide likely involves interactions with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the benzothiazole moiety may interact with various biological pathways, modulating their activity.
Comparison with Similar Compounds
Key Observations:
Lipophilicity: The target compound’s higher XLogP3 (4.2 vs.
Hydrogen Bonding : With 6 acceptors, it may exhibit stronger protein-binding affinity than Analog 1 (5 acceptors), aligning with studies showing sulfamoyl groups enhancing target engagement .
Conformational Flexibility : Six rotatable bonds suggest adaptability in binding pockets, contrasting with Analog 2’s rigidity, which could restrict pharmacokinetic profiles .
Bioactivity and Mode of Action Insights
While direct bioactivity data for the target compound is unavailable, analogous sulfonamide-benzothiazoles demonstrate antimicrobial, anticancer, and enzyme-inhibitory properties. For example:
- Anticancer Potential: Benzothiazole derivatives inhibit kinases (e.g., EGFR) via sulfonamide-mediated hydrogen bonding to ATP-binding pockets .
- Antimicrobial Activity: Methoxy groups in benzamide analogs enhance penetration into bacterial membranes, as seen in studies of marine actinomycete-derived compounds .
Bioactivity clustering analyses indicate that structural similarities (e.g., shared benzothiazole cores) correlate with overlapping protein targets, such as cytochrome P450 enzymes and tubulin . However, the target compound’s unique sulfamoyl substitution may confer selectivity against off-targets compared to simpler sulfonamides .
Methodological Considerations in Characterization
Crystallographic studies of similar compounds rely on tools like SHELXL (for refinement) and WinGX (for data processing), which are critical for resolving Z-configurations and hydrogen-bonding networks . For instance, Etter’s graph-set analysis has been applied to sulfonamide crystals to predict packing patterns and solubility .
Biological Activity
The compound 4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The molecular formula of the compound is . The structure features a sulfamoyl group, a benzamide moiety, and a substituted benzothiazole ring, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in various biochemical pathways. It is hypothesized that the sulfamoyl group interacts with active sites of target enzymes, altering their activity and potentially leading to therapeutic effects.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit enzyme inhibitory properties. For instance:
- Enzyme Targets : Compounds like benzamide derivatives have shown promise as inhibitors for enzymes such as proteases and kinases, which are crucial in cancer and inflammatory processes .
Antiviral Properties
Recent studies have explored the antiviral potential of related compounds. For example:
Anticancer Activity
The compound's structure suggests possible anticancer activity:
- Mechanisms : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of apoptotic signaling pathways.
Case Studies and Research Findings
Several studies have highlighted the biological activity of sulfamoyl derivatives:
-
Study on Enzyme Inhibition :
- A study demonstrated that sulfamoyl derivatives could inhibit specific proteases involved in cancer progression, suggesting that modifications to the benzamide structure can enhance efficacy against malignancies.
- Antiviral Activity :
- Toxicity and Pharmacokinetics :
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 4-Methoxy-3-(Methylamino) Benzamide | Antiviral against HBV | Increases A3G levels |
| Benzylsulfamoyl derivatives | Enzyme inhibition | Modulates protease activity |
| N-phenylbenzamide derivatives | Anticancer | Induces apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
